5-Methylheptadecane

Description

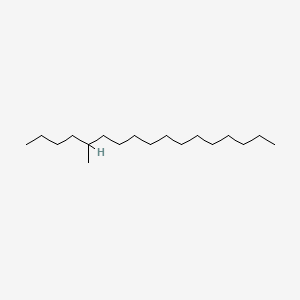

Structure

3D Structure

Properties

IUPAC Name |

5-methylheptadecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-4-6-8-9-10-11-12-13-14-15-17-18(3)16-7-5-2/h18H,4-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUMUMJALVXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949544 | |

| Record name | 5-Methylheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26730-95-0 | |

| Record name | Heptadecane, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026730950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylheptadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecane, 5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylheptadecane: Physical Properties, Chemical Characteristics, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylheptadecane is a branched-chain alkane with significance in the field of chemical ecology, primarily known for its role as an insect sex pheromone. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its molecular structure, molecular weight, and estimated physicochemical parameters. Furthermore, this document details its biological function as the sex pheromone of the broom twig miner, Leucoptera spartifoliella, outlining the general biosynthetic pathway for hydrocarbon pheromones and the subsequent olfactory signal transduction cascade in insects. Methodologies for the synthesis and analysis of this compound are also presented, offering valuable protocols for researchers in pheromone chemistry, entomology, and related fields.

Physical and Chemical Properties

This compound is a saturated hydrocarbon, and as such, it is a nonpolar compound with low reactivity under standard conditions. Its physical properties are largely determined by weak van der Waals intermolecular forces.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₈ | [1][2] |

| Molecular Weight | 254.50 g/mol | [1][3] |

| CAS Number | 26730-95-0 | [1] |

| Boiling Point (estimated) | 312.00 °C at 760 mmHg | [3] |

| Melting Point | Not available (expected to be low) | |

| Density | Not available (expected to be < 1 g/mL) | [4][5] |

| Water Solubility (estimated) | 0.0001081 mg/L at 25 °C | [3] |

| logP (o/w) (estimated) | 10.140 | [3] |

Chemical Properties

As a long-chain branched alkane, this compound exhibits chemical properties characteristic of this class of compounds.

-

Reactivity: Alkanes are generally unreactive due to the stability of C-C and C-H single bonds. They do not react with most common acids, bases, oxidizing agents, or reducing agents.[4]

-

Combustion: Like other hydrocarbons, this compound will undergo combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.

-

Halogenation: In the presence of ultraviolet (UV) light, alkanes can react with halogens (e.g., chlorine, bromine) in a free-radical substitution reaction.

-

Synthesis: A common strategy for the synthesis of branched alkanes involves the use of Grignard reagents. While a specific protocol for this compound is not widely published, a general approach can be outlined. For instance, the synthesis of the related compound 5-methylpentadecane has been achieved through the hydroisomerization of n-hexadecane. A plausible synthesis for this compound could involve the coupling of a Grignard reagent, such as dodecyl magnesium bromide, with a suitable alkyl halide, like 2-bromopentane.

Biological Role: A Lepidopteran Sex Pheromone

This compound has been identified as the primary component of the sex pheromone of the female broom twig miner, Leucoptera spartifoliella, an insect used as a biological control agent for the Scotch broom plant. In this context, it acts as a chemical signal to attract conspecific males for mating.

Biosynthesis of Hydrocarbon Pheromones

The biosynthesis of hydrocarbon pheromones in insects, including branched alkanes, is a multi-step process that typically originates from fatty acid metabolism.[6][7] The general pathway involves the following key stages:

-

Fatty Acid Synthesis: The process begins with the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA by fatty acid synthase (FAS) enzymes.

-

Elongation: The resulting fatty acyl-CoA chains are extended by elongase enzymes to achieve the desired carbon chain length.

-

Reductive Decarbonylation: The fatty acyl-CoA is then converted to a long-chain aldehyde. Subsequently, a key step in hydrocarbon formation is the reductive decarbonylation of the aldehyde, which removes the carbonyl oxygen and results in the final hydrocarbon chain. For branched alkanes like this compound, a branched-chain fatty acid precursor is utilized in this pathway.

Olfactory Signal Transduction

The detection of this compound by the male moth initiates a cascade of events within the olfactory sensory neurons (OSNs) located in the antennae. This process, known as olfactory signal transduction, converts the chemical signal into an electrical signal that is transmitted to the brain.

-

Pheromone Binding: The hydrophobic this compound molecule enters the aqueous lymph surrounding the OSNs through pore tubules in the sensilla and is transported to the receptors by pheromone-binding proteins (PBPs).

-

Receptor Activation: The pheromone binds to a specific odorant receptor (OR) on the dendritic membrane of an OSN. This binding activates the OR.

-

G-Protein Cascade: The activated OR interacts with a G-protein, leading to the dissociation of its subunits. The activated G-protein subunit (Gα) then activates an enzyme, typically adenylyl cyclase.

-

Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the OSN membrane.

-

Depolarization and Action Potential: The influx of positive ions (primarily Ca²⁺ and Na⁺) through the open channels depolarizes the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential (an electrical signal).

-

Signal Transmission: The action potential propagates along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response (e.g., flight towards the female).

Experimental Protocols

The following sections outline general experimental methodologies that can be adapted for the study of this compound.

Determination of Physical Properties

-

Boiling Point Determination (Micro Method):

-

A small amount of the purified this compound is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

A thermometer and a capillary tube (sealed at one end) are immersed in the sample.

-

The Thiele tube is gently heated. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and is the temperature at which the liquid re-enters the capillary tube upon cooling.

-

-

Density Determination:

-

Measure the mass of a clean, dry pycnometer (a small glass flask of known volume).

-

Fill the pycnometer with distilled water and measure its mass to calibrate the exact volume.

-

Dry the pycnometer and fill it with this compound.

-

Measure the mass of the pycnometer containing the sample.

-

The density is calculated by dividing the mass of the this compound by the calibrated volume of the pycnometer.

-

Analysis of Pheromone Production and Perception

-

Gas Chromatography-Electroantennography (GC-EAG): This technique is used to identify the biologically active components of a pheromone blend.

-

An extract from the pheromone gland of the female Leucoptera spartifoliella is injected into a gas chromatograph (GC).

-

The effluent from the GC column is split. One portion goes to a standard detector (e.g., a flame ionization detector, FID), and the other is directed over the antenna of a male moth.

-

Electrodes placed on the antenna record any electrical responses (depolarizations) generated by the OSNs in response to the eluted compounds.

-

By comparing the timing of the EAG response with the peaks on the GC chromatogram, the biologically active compound (this compound) can be identified.

-

Conclusion

This compound serves as a compelling example of a branched-chain alkane with a highly specific and crucial biological role. While a complete experimental dataset of its physical properties remains to be fully elucidated, its function as a sex pheromone is well-established. The methodologies and pathways described in this guide provide a foundational understanding for researchers engaged in the study of insect chemical ecology, the development of biocontrol strategies, and the broader investigation of long-chain aliphatic compounds. Further research into the precise experimental determination of its physicochemical properties and the specific enzymes involved in its biosynthesis will undoubtedly contribute to a more complete understanding of this important semiochemical.

References

- 1. Heptadecane, 5-methyl- | C18H38 | CID 185593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptadecane, 5-methyl [webbook.nist.gov]

- 3. 5-methyl heptadecane, 26730-95-0 [thegoodscentscompany.com]

- 4. physical properties of alkanes [unacademy.com]

- 5. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 6. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Activity of 5-Methylheptadecane: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of 5-Methylheptadecane. The information presented herein is intended to support research and development efforts by providing a consolidated resource on the known functions, experimental data, and methodologies related to this branched-chain alkane.

Pheromonal Activity of this compound

The most extensively documented biological role of this compound is as a sex pheromone. Specifically, it has been identified as the primary component of the female sex pheromone of the broom twig miner, Leucoptera spartifoliella, a moth species utilized as a biological control agent for the invasive Scotch broom plant.[1][2][3] The identification of this compound as a key signaling molecule in this species underscores its importance in insect chemical ecology.

Field trials have demonstrated the efficacy of synthetic this compound in attracting male L. spartifoliella. This attraction is dose-dependent, with higher concentrations showing a greater effect. The estimated endogenous amount of this compound found in the female sex pheromone gland is approximately 1.1 ± 0.24 nanograms per female.[1]

While the primary focus of research has been on its pheromonal properties, the broader biological activities of this compound remain largely unexplored. There is a notable lack of data concerning its potential pharmacological effects, such as anti-inflammatory or antioxidant properties, which presents an open avenue for future investigation.

Data Presentation

The following table summarizes the quantitative data from field trapping trials of this compound with Leucoptera spartifoliella.

| Dose of this compound | Mean Male Moth Captures (± SEM) | Observations |

| 0.01 mg | Lower than 1 mg dose | A significant increase in captures was observed with increasing dosage.[1] |

| 0.1 mg | Lower than 1 mg dose | A significant increase in captures was observed with increasing dosage.[1] |

| 1 mg | 11.2 ± 1.6 | The highest male moth captures were recorded at this dosage.[1] |

| Virgin Females (Positive Control) | Not specified quantitatively | Used as a benchmark for attraction.[1][2][3] |

| Hexane only (Negative Control) | Not specified quantitatively | Used to establish a baseline with no attractant.[2] |

Experimental Protocols

The following sections detail generalized methodologies for the key experiments cited in the study of this compound as a pheromone.

Pheromone Gland Extraction and Sample Preparation

The extraction of pheromones from insect glands is a critical first step in their identification. A common method involves the following steps:

-

Insect Rearing and Collection: Moths are reared under controlled conditions to ensure they are virgin and of a specific age, as pheromone production can vary.

-

Gland Dissection: The pheromone glands are carefully dissected from the female moths.

-

Solvent Extraction: The dissected glands are immersed in a suitable solvent, typically hexane, to extract the volatile and semi-volatile compounds. The extraction is usually carried out for a specific duration, for instance, 20 minutes.

-

Concentration: The resulting extract may be concentrated under a gentle stream of nitrogen to increase the concentration of the pheromone components for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate and identify the components of a complex mixture, such as a pheromone extract.

-

Injection: A small volume of the pheromone extract is injected into the gas chromatograph.

-

Separation: The components of the extract are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. The temperature of the column is typically programmed to increase over time to facilitate the separation of compounds with different volatilities.

-

Ionization and Fragmentation: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact. This causes the molecules to fragment in a predictable manner.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection and Identification: A detector records the abundance of each ion, generating a mass spectrum. The identity of the compound can be determined by comparing its mass spectrum and retention time to those of a known standard or by interpreting the fragmentation pattern.

Synthesis of this compound

The synthesis of this compound for use in field trials and as a reference standard is a key part of the research. A reported synthetic route involves a Wittig reaction followed by hydrogenation.

-

Wittig Reaction: An appropriate phosphonium ylide is generated and reacted with a ketone to form an alkene. For the synthesis of this compound, this would involve the reaction of a C13 phosphonium ylide with 2-pentanone or a similar strategy.

-

Hydrogenation: The resulting alkene is then hydrogenated to saturate the double bond, yielding the final product, this compound. This is typically achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Purification: The synthesized compound is purified using techniques like column chromatography to ensure high purity for biological assays.

Field Trapping Experiments

Field trials are essential to confirm the biological activity of a putative pheromone. A general protocol for a field trapping experiment is as follows:

-

Trap Design: Simple traps, such as plastic bottles with entry holes, are often used. A soapy water solution is typically placed at the bottom of the trap to retain the captured insects.

-

Lure Preparation: The synthetic pheromone is loaded onto a dispenser, such as a cotton ball or a rubber septum. Different doses of the pheromone are prepared to test for a dose-response relationship.

-

Trap Deployment: The traps are deployed in the field in a randomized block design to minimize the effects of location and other environmental variables. Traps are typically placed at a specific height and distance from each other.

-

Monitoring: The traps are monitored regularly, and the number of captured target insects is recorded.

-

Data Analysis: The data is statistically analyzed to determine the effectiveness of the different pheromone doses and to compare them with positive (e.g., virgin females) and negative (e.g., solvent only) controls.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for pheromone identification and the synthetic pathway for this compound.

Other Biological Activities: A Gap in Knowledge

A thorough review of the existing scientific literature reveals a significant lack of information on the biological activities of this compound beyond its role as an insect pheromone. There are no substantial studies investigating its potential pharmacological, toxicological, or other physiological effects in mammals or other organisms. This represents a significant knowledge gap and an opportunity for future research. Investigations into the anti-inflammatory, antimicrobial, or cytotoxic properties of this compound and other branched-chain alkanes could yield novel discoveries with potential applications in drug development and other biomedical fields.

Conclusion

The primary and currently only well-defined biological activity of this compound is its function as a sex pheromone in the moth Leucoptera spartifoliella. The quantitative data and experimental protocols related to this activity provide a solid foundation for further research in the field of chemical ecology and the development of biocontrol agents. The absence of data on other biological activities highlights a promising area for future scientific exploration, with the potential to uncover novel applications for this long-chain branched alkane.

References

The Ecological Role of 5-Methylheptadecane in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylheptadecane, a branched alkane, plays a significant role in the chemical communication systems of certain insect species. This technical guide provides an in-depth overview of its function as a sex pheromone, focusing on its identification, biosynthesis, perception, and the experimental methodologies used to study its effects. Quantitative data from behavioral assays are presented, along with detailed experimental protocols and visualizations of key biological and experimental processes. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Introduction

Chemical communication is a fundamental aspect of insect life, mediating critical behaviors such as mating, aggregation, and foraging. Semiochemicals, the information-carrying chemicals, are classified based on the nature of the interaction they mediate. Pheromones, which facilitate intraspecific communication, are of particular interest for their potential in pest management through strategies like mating disruption and mass trapping.[1]

This compound (C₁₈H₃₈) is a saturated branched hydrocarbon that has been identified as a key component of the sex pheromone of the broom twig miner, Leucoptera spartifoliella, a microlepidopteran used as a biological control agent.[2] This guide synthesizes the current knowledge on the ecological role of this compound, providing technical details for its study and potential application.

Identification and Occurrence

The primary identification of this compound as a sex pheromone comes from studies on Leucoptera spartifoliella. Analysis of female sex pheromone gland extracts using gas chromatography/mass spectrometry (GC-MS) revealed a single active compound, which was subsequently identified as this compound through mass spectral data and comparison with a synthetic standard.[2]

Another closely related compound, 5,9-dimethylheptadecane, has been identified as the sex pheromone of the apple leaf miner, Leucoptera scitella, suggesting a degree of chemical specificity within the Lyonetiidae family.[1]

Quantitative Analysis of Pheromone Gland Content

Quantitative analysis of the pheromone gland extracts of L. spartifoliella provides insight into the natural production levels of this compound.

| Parameter | Value | Reference |

| Pheromone amount per female | 1.1 ± 0.24 ng | [2] |

Table 1: Quantity of this compound in the sex pheromone gland of a single Leucoptera spartifoliella female.

Biosynthesis of this compound

The biosynthesis of methyl-branched alkanes in insects is believed to follow a pathway similar to fatty acid synthesis, with the key difference being the incorporation of a methylmalonyl-CoA starter or extender unit. While the specific pathway for this compound in Leucoptera has not been elucidated, a putative pathway can be proposed based on general insect hydrocarbon biosynthesis.

The process likely originates from primary metabolites and involves the sequential addition of two-carbon units from malonyl-CoA and a single three-carbon unit from methylmalonyl-CoA to a fatty acyl-CoA precursor. This is followed by reduction, and decarbonylation to yield the final hydrocarbon.

Perception of this compound: A Proposed Signaling Pathway

The perception of pheromones in insects is a complex process initiated by the binding of the pheromone molecule to an olfactory receptor (OR) located on the dendrites of olfactory receptor neurons (ORNs) housed within specialized sensilla on the antennae. While the specific receptors for this compound have not been identified, the general mechanism of insect olfactory signal transduction provides a framework for a proposed pathway.

Upon binding of this compound to a specific OR, a conformational change is induced, leading to the activation of a G-protein. The activated G-protein, in turn, stimulates an effector enzyme, such as adenylyl cyclase, which catalyzes the production of a second messenger, cyclic AMP (cAMP). This second messenger then opens ion channels, leading to the depolarization of the ORN membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for further processing, ultimately resulting in a behavioral response.

Behavioral Response to this compound

The primary documented behavioral response to this compound is the attraction of male Leucoptera spartifoliella to a pheromone source. Field trapping experiments have demonstrated a dose-dependent effect on the number of males captured.

| Dose of this compound (mg) | Mean Male Catch (± SEM) | Reference |

| 0.01 | 2.4 ± 0.5 | [2] |

| 0.1 | 5.8 ± 1.1 | [2] |

| 1.0 | 11.2 ± 1.6 | [2] |

| Virgin Females (Control) | 8.6 ± 1.4 | [2] |

Table 2: Field trapping results for different doses of synthetic this compound compared to virgin female L. spartifoliella as bait.

The data indicate that the 1 mg dose of synthetic this compound was the most effective in attracting male moths, capturing a significantly higher number than the lower doses and even more than the virgin female control.[2]

Experimental Protocols

Pheromone Gland Extraction and Analysis

This protocol describes the method for extracting and analyzing the pheromone content from female L. spartifoliella.

GC-MS Parameters (as per El-Sayed & Bunn, 2023):

-

Instrument: Varian Saturn 2200 GC/MS.

-

Ionization: Electron impact (EI) at 70 eV.

-

Column: VF23-MS capillary column (30 m x 0.25 mm ID x 0.5 µm).

-

Injector Temperature: 250°C.

-

Oven Program: 80°C for 2 min, then ramp to 220°C at 10°C/min, hold for 10 min.

Synthesis of this compound (Proposed)

Proposed Retro-synthesis:

This compound can be synthesized by the reaction of a Grignard reagent, such as dodecyl magnesium bromide, with a ketone, like 2-hexanone, followed by dehydration and hydrogenation.

General Steps:

-

Grignard Reagent Formation: React 1-bromododecane with magnesium turnings in anhydrous ether to form dodecyl magnesium bromide.

-

Grignard Reaction: Add 2-hexanone to the Grignard reagent. The reaction mixture is then quenched with a weak acid (e.g., aqueous NH₄Cl).

-

Dehydration: The resulting tertiary alcohol is dehydrated using a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) with heating to yield a mixture of alkenes.

-

Hydrogenation: The alkene mixture is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the final product, this compound.

-

Purification: The final product would require purification, likely through column chromatography on silica gel followed by distillation or preparative gas chromatography to achieve high purity.

Wind Tunnel Bioassay

Wind tunnel bioassays are crucial for studying the behavioral responses of insects to airborne pheromones in a controlled environment.

References

Stereoisomers of 5-Methylheptadecane: A Technical Guide on Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptadecane is a branched-chain alkane that has been identified as a key component of the sex pheromone of the broom twig miner, Leucoptera spartifoliella, an insect utilized as a biological control agent. The precise stereochemistry of insect pheromones is often critical to their biological activity, with different stereoisomers potentially eliciting varied or even inhibitory responses. This technical guide provides a comprehensive overview of the known biological activity of this compound, details relevant experimental protocols, and discusses the current knowledge gap regarding the specific activities of its stereoisomers.

Stereochemistry of this compound

This compound possesses a single chiral center at the C5 position, giving rise to two possible stereoisomers: (R)-5-methylheptadecane and (S)-5-methylheptadecane. The spatial arrangement of the methyl group at this position determines the molecule's three-dimensional structure, which can significantly influence its interaction with pheromone receptors in the target insect. While the activity of the racemic mixture has been studied, research to date has not definitively elucidated the specific biological activity of each individual enantiomer.

Biological Activity of Racemic this compound

Field trapping studies have been conducted to evaluate the attractiveness of racemic this compound to male Leucoptera spartifoliella. The results of these studies demonstrate a dose-dependent response, indicating that this compound is a potent attractant for this species.

Quantitative Data on Field Trapping

The following table summarizes the results of a field trapping study that tested various doses of racemic this compound.

| Dose of Racemic this compound | Mean Male Moth Capture |

| Control (no pheromone) | 0 |

| 10 µg | Low |

| 100 µg | Moderate |

| 1 mg | High |

| 10 mg | High (with no significant increase from 1 mg) |

Note: The terms "Low," "Moderate," and "High" are qualitative descriptors based on the reported study's findings and are intended for comparative purposes.

Experimental Protocols

Pheromone Extraction and Identification

A standard method for the extraction and identification of insect pheromones involves the following steps:

-

Insect Rearing and Gland Excision: Rearing of the target insect species under controlled conditions to ensure a supply of individuals. For pheromone extraction, the pheromone glands are typically excised from virgin females during their calling period (the time of pheromone release).

-

Solvent Extraction: The excised glands are immersed in a suitable organic solvent, such as hexane, to extract the volatile and semi-volatile compounds, including the pheromones.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The solvent extract is concentrated and injected into a GC-MS system. The gas chromatograph separates the individual components of the extract, and the mass spectrometer provides information on the molecular weight and fragmentation pattern of each component, allowing for their identification.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): To identify the biologically active components, the effluent from the gas chromatograph is split, with one part going to the standard detector (e.g., a flame ionization detector) and the other part passing over an excised insect antenna. The electrical response of the antenna to each compound is recorded, indicating which compounds are detected by the insect's olfactory system.

Field Trapping Bioassay

Field trapping experiments are the definitive method for assessing the attractiveness of a pheromone candidate under natural conditions.

-

Trap Design: Various trap designs can be used, such as delta traps or wing traps, which are typically lined with a sticky substance to capture the attracted insects.

-

Lure Preparation: The synthetic pheromone is loaded onto a dispenser, such as a rubber septum or a polymeric lure, which allows for a slow and controlled release of the compound.

-

Experimental Setup: Traps baited with different doses of the test compound, along with control traps (containing no pheromone), are deployed in the field in a randomized block design to account for spatial variability.

-

Data Collection and Analysis: The number of target insects captured in each trap is recorded at regular intervals. The data are then statistically analyzed to determine the effect of the pheromone dose on trap catch.

Signaling Pathways and Experimental Workflows

Generalized Pheromone Signaling Pathway

The following diagram illustrates a simplified, generalized pathway of pheromone perception and signal transduction in an insect olfactory receptor neuron.

Caption: Generalized pheromone signaling cascade.

Experimental Workflow for Pheromone Identification and Validation

This diagram outlines the typical workflow from initial observation to the identification and field validation of an insect sex pheromone.

Caption: Pheromone identification and validation workflow.

Future Research Directions

A significant knowledge gap remains concerning the specific biological activities of the (R) and (S) enantiomers of this compound. The scientific literature reviewed for this guide did not contain studies that have successfully synthesized and performed bioassays on the individual stereoisomers for Leucoptera spartifoliella.

Future research should prioritize the following:

-

Enantioselective Synthesis: The development of a robust and efficient method for the enantioselective synthesis of both (R)- and (S)-5-methylheptadecane is a critical next step.

-

Comparative Bioassays: Once the individual enantiomers are available, comparative bioassays, including GC-EAD and field trapping studies, are necessary to determine the activity of each isomer. It is possible that one enantiomer is highly active, while the other is inactive or even inhibitory.

-

Receptor-Level Studies: Investigating the interactions of the this compound enantiomers with the olfactory receptors of Leucoptera spartifoliella could provide valuable insights into the molecular basis of pheromone perception.

The elucidation of the active stereoisomer(s) of this compound will be crucial for optimizing the efficacy of pheromone-based monitoring and control strategies for the broom twig miner. This knowledge will enable the development of more specific and effective lures, enhancing the utility of this biological control agent.

An In-depth Technical Guide to 5-Methylheptadecane: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Methylheptadecane, targeted at professionals in research and drug development. The following sections detail its chemical and physical properties, toxicological data, safe handling protocols, and relevant experimental procedures.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C18H38 and a molecular weight of 254.5 g/mol .[1] Its structure consists of a seventeen-carbon chain with a methyl group at the fifth carbon position. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H38 | PubChem[1] |

| Molecular Weight | 254.5 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 26730-95-0 | PubChem[1] |

| Boiling Point | 312.0 °C (estimated) | The Good Scents Company |

| Flash Point | 112.2 °C (estimated) | The Good Scents Company |

| logP (o/w) | 10.14 (estimated) | The Good Scents Company |

| Water Solubility | 0.0001081 mg/L at 25 °C (estimated) | The Good Scents Company |

| Kovats Retention Index (Standard non-polar) | 1753, 1753.6 | PubChem[1] |

| Kovats Retention Index (Semi-standard non-polar) | 1752, 1755, 1752 | PubChem[1] |

Toxicological Information

Specific toxicological data for this compound is limited. However, data from related long-chain and branched alkanes can be used for a qualitative assessment. The primary hazard associated with this class of compounds is aspiration.[2][3]

Table 2: Summary of Toxicological Hazards for Long-Chain Branched Alkanes

| Hazard | Classification and Description | Source |

| Acute Oral Toxicity | Low toxicity. LD50 > 2000 mg/kg bw in rats for an analogue chemical.[3] | Assessment statement (CA09590)[3] |

| Acute Dermal Toxicity | Low toxicity. No deaths or systemic toxicity observed at 2000 mg/kg bw in rats for an analogue.[3] | Assessment statement (CA09590)[3] |

| Acute Inhalation Toxicity | Low toxicity. However, inhalation of vapors may cause adverse health effects.[3] | Assessment statement (CA09590)[3] |

| Skin Corrosion/Irritation | Slightly irritating to skin.[3] May cause drying or defatting of the skin upon repeated exposure.[3] | Assessment statement (CA09590)[3] |

| Eye Irritation | Slightly irritating to eyes.[3] | Assessment statement (CA09590)[3] |

| Skin Sensitization | Not considered to be a skin sensitizer.[3] | Assessment statement (CA09590)[3] |

| Aspiration Hazard | Category 1: May be fatal if swallowed and enters airways.[2][3] | PubChem,[1] Assessment statement (CA09590)[3] |

| Genotoxicity | Not considered to be genotoxic.[3] | Assessment statement (CA09590)[3] |

| Carcinogenicity | No data available for this compound. | |

| Reproductive Toxicity | Not likely to cause adverse effects on reproductive organs.[3] | Assessment statement (CA09590)[3] |

GHS Hazard Statements:

-

H304: May be fatal if swallowed and enters airways.[1]

Safety and Handling

Based on the toxicological profile of related compounds, the following handling procedures are recommended.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a laboratory coat. Ensure long pants and closed-toe shoes are worn.

-

Respiratory Protection: Use in a well-ventilated area. If significant aerosolization or vapor generation is expected, use a respirator with an appropriate organic vapor cartridge.

Engineering Controls

-

Work in a well-ventilated laboratory, preferably in a chemical fume hood, especially when heating or aerosolizing the substance.[4]

General Hygiene and Safety Practices

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not ingest or inhale.

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Keep containers tightly closed when not in use.[5]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

-

If Inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

-

In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

If Swallowed: Do NOT induce vomiting. If vomiting occurs, keep head lower than hips to prevent aspiration. Get immediate medical attention.[1]

Experimental Protocols

Synthesis of this compound (Illustrative)

Caption: Illustrative synthesis workflow for this compound.

Methodology:

-

Grignard Reaction: A Grignard reagent, such as dodecylmagnesium bromide (C12H25MgBr), is reacted with 2-methylpentanal in an appropriate ether solvent (e.g., diethyl ether or THF) under anhydrous conditions. This reaction forms the secondary alcohol, 5-methylheptadecan-6-ol.

-

Dehydration: The resulting alcohol is dehydrated to form a mixture of alkenes. This is typically achieved by heating with a strong acid catalyst like sulfuric acid or by using other dehydrating agents.

-

Hydrogenation: The alkene mixture is then hydrogenated to saturate the double bond. This is commonly done using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

-

Purification: The final product, this compound, is purified from any remaining starting materials, byproducts, or catalyst using techniques like column chromatography or distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of this compound. The following provides a general protocol that can be adapted.

Caption: General workflow for GC-MS analysis of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent such as hexane.

-

GC Conditions:

-

Injector: Set to a temperature of 250-300°C. A splitless injection is often used for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating alkanes.

-

Oven Program: Start at a low temperature (e.g., 50-100°C), hold for a few minutes, then ramp the temperature up to around 300-320°C at a rate of 10-20°C/min.

-

-

MS Conditions:

-

Ion Source: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of approximately m/z 40-500.

-

Data Acquisition: Collect data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification if higher sensitivity is required.

-

-

Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of a known standard or by matching the mass spectrum to a library (e.g., NIST). Quantification can be performed using an internal standard and a calibration curve.

Biological Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing any biological signaling pathways in which this compound is directly involved. While some branched-chain fatty acids have known biological roles, the significance of branched-chain alkanes like this compound in biological systems is not well-established.

Conclusion

This compound is a long-chain branched alkane with low acute toxicity, though it presents a significant aspiration hazard. Safe handling requires appropriate personal protective equipment, good laboratory practices, and adequate ventilation. While specific experimental protocols for this compound are not widely published, standard organic synthesis and analytical chemistry techniques can be readily adapted. Further research is needed to fully characterize its toxicological profile and to investigate any potential biological roles.

References

- 1. Heptadecane, 5-methyl- | C18H38 | CID 185593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. santos.com [santos.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. biogenex.com [biogenex.com]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. Simple synthesis of 5,9-dimethylated long-chain alkanes, the sex pheromones of leaf miner moths - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of 5-Methylheptadecane from Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptadecane is a branched-chain alkane that has been identified as a key semiochemical in various insect species, acting as a sex pheromone. Its accurate extraction and quantification are crucial for studies in chemical ecology, pest management strategies involving pheromone traps, and the development of novel biocontrol agents. These application notes provide detailed protocols for the extraction of this compound from insects, a summary of quantitative data, and an overview of the relevant biological signaling pathway.

Data Presentation

The following table summarizes quantitative data related to the solvent extraction of this compound from the broom twig miner, Leucoptera spartifoliella. While direct comparative data for different extraction methods for this specific compound is limited in the literature, solvent extraction with hexane is a widely adopted and effective method for cuticular hydrocarbons.

| Parameter | Value | Insect Species | Extraction Method | Source |

| Amount of this compound per female | 1.1 ± 0.24 ng | Leucoptera spartifoliella | Gland Extraction with Hexane | [1] |

Note: The efficiency of extraction can be influenced by factors such as the specific insect species, its physiological state, the solvent used, and the duration of the extraction.

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from insects, primarily based on methods for methyl-branched cuticular hydrocarbons.

Protocol 1: Solvent Extraction of this compound

This protocol is suitable for obtaining a broad profile of cuticular hydrocarbons, including this compound.

Materials:

-

Insect samples (fresh or frozen at -20°C)

-

n-Hexane (High purity, for gas chromatography)

-

Glass vials with Teflon-lined caps

-

Pipettes

-

Silica gel (100-200 mesh)

-

5Å molecular sieves

-

Nitrogen gas supply

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

For whole-body extraction, place a known number or weight of insects into a clean glass vial.

-

For specific gland extraction, dissect the relevant glands (e.g., abdominal tips for sex pheromones) and place them in the vial.

-

-

Solvent Extraction:

-

Add a sufficient volume of n-hexane to fully submerge the insect samples. A common ratio is 1 mL of hexane per 100 mg of insect tissue.

-

Gently agitate the vial for 5 minutes.

-

Carefully transfer the hexane extract to a clean vial.

-

Perform a second rinse of the insect samples with a fresh aliquot of n-hexane for 3 minutes and combine the extracts.

-

-

Extract Concentration:

-

Concentrate the combined hexane extracts under a gentle stream of nitrogen gas until the desired volume is reached. Avoid complete dryness to prevent the loss of volatile compounds.

-

-

Fractionation (Optional, for higher purity):

-

Removal of Unsaturated Hydrocarbons: To isolate saturated alkanes like this compound, the extract can be passed through a small column packed with silica gel impregnated with silver nitrate. Elute with hexane to obtain the alkane fraction.

-

Removal of n-Alkanes: To specifically isolate branched alkanes, add activated 5Å molecular sieves to the hexane extract. The sieves will selectively adsorb the straight-chain n-alkanes, leaving the branched and cyclic hydrocarbons in the solution. Agitate for several hours, then carefully remove the solvent.

-

-

Analysis:

-

The final extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

-

Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique suitable for sampling volatile and semi-volatile compounds from the headspace of living insects or from extracts.

Materials:

-

SPME device with a suitable fiber coating (e.g., Polydimethylsiloxane - PDMS)

-

Heating block or water bath

-

GC-MS with an SPME-compatible inlet

Procedure:

-

Sample Preparation:

-

Place the insect(s) in a sealed vial. Gentle heating can be applied to increase the volatilization of the target compound.

-

-

Extraction:

-

Expose the SPME fiber to the headspace above the insect for a defined period (e.g., 30-60 minutes). The optimal time will depend on the insect species and the volatility of the compound.

-

-

Desorption and Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the adsorbed analytes.

-

Signaling Pathway and Experimental Workflow

Insect Pheromone Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the reception of a pheromone like this compound in an insect's olfactory sensory neuron.

Caption: Generalized insect pheromone signaling pathway.

Experimental Workflow for this compound Extraction

The following diagram outlines the logical steps involved in the solvent extraction and analysis of this compound from insect samples.

References

Application Notes and Protocols for 5-Methylheptadecane in Electroantennography (EAG) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-methylheptadecane in electroantennography (EAG) studies. This document outlines the background, applications, detailed experimental protocols, and expected outcomes for investigating the antennal responses of insects to this semiochemical.

Introduction

This compound is a branched-chain alkane that has been identified as a potent sex pheromone in certain insect species, notably the broom twig miner, Leucoptera spartifoliella. Electroantennography (EAG) is a technique used to measure the electrical output of an entire insect antenna in response to an airborne stimulus. It is a powerful tool for screening biologically active compounds, identifying pheromone components, and studying the initial stages of olfactory perception. The amplitude of the EAG response is indicative of the level of depolarization of the olfactory receptor neurons (ORNs) upon stimulation with an odorant.

Applications

-

Pheromone Identification and Bioassays: EAG is a primary technique for screening fractions of insect extracts to identify biologically active pheromone components.

-

Structure-Activity Relationship Studies: By testing analogs of this compound, researchers can determine the key structural features required for receptor activation.

-

Dose-Response Analysis: Quantifying the relationship between the concentration of this compound and the magnitude of the antennal response.

-

Comparative Studies: Investigating the olfactory sensitivity to this compound across different insect species, sexes, and developmental stages.

-

Screening for Agonists and Antagonists: Identifying other compounds that can enhance or block the antennal response to this compound, which can be valuable for pest management strategies.

Experimental Protocols

A detailed protocol for conducting EAG studies with this compound is provided below. This protocol is adapted from general methodologies for moths and may require optimization for specific species.

I. Materials and Equipment

-

Insects: Male moths of the species of interest (e.g., Leucoptera spartifoliella).

-

This compound: High purity standard (>95%).

-

Solvent: High-purity hexane or pentane.

-

EAG System:

-

Micromanipulators

-

Recording and reference electrodes (Ag/AgCl wires in glass capillaries filled with saline solution)

-

High-impedance DC amplifier

-

Data acquisition system (e.g., IDAC-4) and software

-

Air stimulus controller for delivering odor puffs

-

-

Odor Delivery:

-

Pasteur pipettes

-

Filter paper strips

-

Humidified and purified air source

-

-

Dissection Tools: Fine scissors, forceps, and a stereomicroscope.

-

Saline Solution: (e.g., for Lepidoptera) 8.0 g/L NaCl, 0.2 g/L KCl, 0.2 g/L CaCl₂, 0.2 g/L MgCl₂, 0.35 g/L NaHCO₃, 34.23 g/L sucrose.

II. Preparation of Stimulus

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

-

Create a serial dilution of the stock solution to obtain a range of concentrations for dose-response studies (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

-

Apply a standard volume (e.g., 10 µL) of each dilution onto a small strip of filter paper.

-

Allow the solvent to evaporate for approximately 30-60 seconds.

-

Insert the filter paper into a clean Pasteur pipette. The pipette is now ready for stimulus delivery.

-

Prepare a control pipette containing only the solvent.

III. Antenna Preparation

-

Immobilize the insect. For moths, this can be done by gently restraining it in a pipette tip with the head protruding.

-

Excise one antenna at the base using fine scissors under a stereomicroscope.

-

Mount the excised antenna between the two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna. A small amount of conductive gel can be used to ensure good contact.

IV. EAG Recording

-

Position the mounted antenna in a continuous stream of humidified, purified air.

-

Allow the baseline to stabilize.

-

Insert the tip of the stimulus pipette into the airflow directed at the antenna.

-

Deliver a puff of air (e.g., 0.5 seconds) through the pipette to introduce the odorant to the antenna.

-

Record the resulting electrical potential change (EAG response) in millivolts (mV).

-

Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.

-

Present the stimuli in a randomized order, starting with the solvent control and then ascending concentrations of this compound.

-

At the beginning and end of each recording session, present a standard reference compound (e.g., a general green leaf volatile like (Z)-3-hexen-1-ol) to normalize the responses and account for any decline in antennal sensitivity.

V. Data Analysis

-

Measure the peak amplitude of the negative deflection for each EAG response.

-

Subtract the response to the solvent control from the responses to this compound.

-

Normalize the responses by expressing them as a percentage of the response to the standard reference compound.

-

Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.

Data Presentation

Table 1: Dose-Dependent EAG Responses of Male Leucoptera spartifoliella to this compound

| Stimulus Dose (ng on filter paper) | Mean EAG Response (mV ± SE) | Normalized Response (% of Standard) |

| Solvent Control | 0.1 ± 0.02 | 0 |

| 0.1 | 0.3 ± 0.05 | 15 |

| 1 | 0.8 ± 0.10 | 40 |

| 10 | 1.5 ± 0.18 | 75 |

| 100 | 2.0 ± 0.25 | 100 |

| 1000 | 2.1 ± 0.26 | 105 |

Standard reference: 10 µg of (Z)-3-hexen-1-ol. Data are hypothetical and for illustrative purposes only.

Table 2: Comparative EAG Responses to this compound and Analogs

| Compound | Structure | Mean EAG Response (mV ± SE) at 100 ng |

| This compound | C18H38 (branched) | 2.0 ± 0.25 |

| n-Heptadecane | C17H36 (linear) | 0.5 ± 0.08 |

| 2-Methylheptadecane | C18H38 (branched) | 1.2 ± 0.15 |

| n-Octadecane | C18H38 (linear) | 0.4 ± 0.07 |

Data are hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

Caption: Workflow for Electroantennography (EAG) experiments.

Pheromone Signaling Pathway

Caption: Generalized insect pheromone signal transduction pathway.

Application Notes and Protocols for Lure Development with 5-Methylheptadecane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and use of 5-methylheptadecane as a lure for insect traps, with a primary focus on the Scotch broom twig miner, Leucoptera spartifoliella. This document outlines the known applications, presents available quantitative data, and offers detailed protocols for key experimental procedures.

Application Notes

1. Target Insect Species and Mechanism of Action

This compound has been identified as the primary component of the female-produced sex pheromone of the Scotch broom twig miner, Leucoptera spartifoliella[1]. This moth is utilized as a biological control agent against the invasive Scotch broom (Cytisus scoparius)[1]. The compound acts as a powerful attractant for male moths, making it a valuable tool for monitoring their presence, population density, and dispersal[1]. While this compound is the major pheromone component for L. spartifoliella, other structurally related methyl-branched alkanes have been identified as sex pheromones in other species of the Leucoptera genus, suggesting potential for broader applications within this group of leaf miner moths[2][3].

2. Lure Formulation and Dispenser Selection

The effectiveness of a pheromone lure is dependent on both the purity of the synthetic pheromone and the dispenser's release rate. For L. spartifoliella, lures are typically prepared by dissolving synthetic this compound in a volatile solvent like hexane and applying it to a carrier material[1].

Common dispenser types include:

-

Rubber septa: Porous rubber stoppers that provide a controlled release of the pheromone over time.

-

Polyethylene vials and capsules: Small plastic containers that release the pheromone through their walls[4].

-

Cotton wicks or balls: Absorbent materials placed in a small vial that allow for a relatively high initial release rate[1].

The choice of dispenser will influence the release rate and longevity of the lure in the field. For monitoring purposes, a consistent and prolonged release is generally desirable.

3. Trap Design and Placement

A variety of insect trap designs can be utilized with this compound lures. Simple and cost-effective traps can be constructed from readily available materials such as plastic bottles[5][6]. The design should allow for easy entry of the target insect while preventing escape. A sticky insert or a drowning solution (soapy water) can be used to capture the insects[5][6][7].

For monitoring L. spartifoliella, delta traps with a sticky surface are a common choice. Trap placement is crucial for maximizing capture rates. Traps should be deployed just before the anticipated flight period of the male moths and hung within the canopy of the host plant, Scotch broom[6]. For population monitoring, a density of 2-3 traps per hectare is often sufficient, while mass trapping for population control may require a higher density[6].

Data Presentation

Table 1: Field Trapping Efficacy of this compound for Leucoptera spartifoliella

This table summarizes the dose-dependent attraction of male L. spartifoliella to this compound in field trials.

| Lure Dose (mg) | Mean Male Moths Captured (± SEM) |

| 0 (Control) | 0 |

| 0.01 | 2.8 (± 0.8) |

| 0.1 | 5.4 (± 1.2) |

| 1.0 | 11.2 (± 1.6) |

| Virgin Females | 8.6 (± 1.5) |

Data adapted from a field trapping trial. The highest male catch was observed with the 1 mg dose of this compound[1].

Experimental Protocols

1. Protocol for Synthesis of this compound (General Approach)

Materials:

-

2-Bromopentane

-

Magnesium turnings

-

Dry diethyl ether or THF

-

Dodecanal

-

Dilute sulfuric acid

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Grignard Reagent Formation: Prepare the Grignard reagent (pentylmagnesium bromide) by reacting 2-bromopentane with magnesium turnings in dry diethyl ether or THF under an inert atmosphere.

-

Grignard Reaction: Add dodecanal dropwise to the Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction is typically stirred for several hours to ensure complete reaction.

-

Workup and Dehydration: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The resulting secondary alcohol can then be dehydrated to the corresponding alkene using a mild acid catalyst (e.g., p-toluenesulfonic acid).

-

Hydrogenation: The resulting alkene is then hydrogenated to the saturated alkane, this compound, using a palladium on carbon catalyst and hydrogen gas.

-

Purification: The final product should be purified using techniques such as column chromatography to achieve high purity. The identity and purity of the synthesized this compound should be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Protocol for Lure Preparation

Materials:

-

Synthetic this compound (high purity)

-

Hexane (or other suitable volatile solvent)

-

Selected dispensers (e.g., red rubber septa, polyethylene vials)

-

Micropipette

-

Fume hood

-

Forceps

-

Airtight storage containers (e.g., foil pouches)

Procedure:

-

Prepare Stock Solution: In a fume hood, prepare a stock solution of this compound in hexane at the desired concentration (e.g., 10 mg/mL).

-

Load Dispensers: Using a micropipette, carefully apply the desired amount of the stock solution onto each dispenser. For example, to load a dispenser with 1 mg of pheromone, apply 100 µL of a 10 mg/mL solution.

-

Solvent Evaporation: Allow the solvent to evaporate completely from the dispensers in the fume hood for at least one hour.

-

Storage: Using clean forceps, place the loaded lures into individual airtight and light-proof containers, such as foil pouches. Store the lures in a freezer (-20°C) until they are needed for fieldwork to prevent degradation and premature release of the pheromone.

3. Protocol for Field Trapping Assay

Materials:

-

Insect traps (e.g., delta traps with sticky liners)

-

Prepared this compound lures

-

Control lures (dispensers treated with solvent only)

-

Stakes or wires for hanging traps

-

GPS device for recording trap locations

-

Field notebook and labels

Procedure:

-

Site Selection: Choose a suitable field site with a known population of the target insect, L. spartifoliella, on its host plant, Scotch broom.

-

Trap Deployment: Deploy the traps in a randomized block design. Each block should contain one of each lure treatment (e.g., different doses of this compound and a control). Traps within a block should be spaced at least 20 meters apart to avoid interference.

-

Lure Placement: Place a single lure inside each trap, securing it in the center.

-

Trap Installation: Hang the traps from Scotch broom branches at a height of approximately 1-1.5 meters.

-

Monitoring: Check the traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks) during the flight season of the male moths.

-

Data Collection: At each check, count and record the number of male L. spartifoliella captured in each trap. Replace the sticky liners if they become saturated with insects or debris.

-

Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of lure dose on trap capture.

4. Protocol for Electroantennography (EAG) (General)

This protocol provides a general framework for conducting EAG experiments to measure the antennal response of insects to volatile compounds. Specific parameters may need to be optimized for L. spartifoliella.

Materials:

-

Live male moths (L. spartifoliella)

-

Dissecting microscope

-

Fine-tipped forceps and scissors

-

Micromanipulators

-

Glass capillary electrodes

-

Electrically conductive solution (e.g., saline solution)

-

Reference and recording electrodes (Ag/AgCl)

-

EAG amplifier and data acquisition system

-

Charcoal-filtered and humidified air stream

-

Odor delivery system (e.g., Pasteur pipette with filter paper)

-

Solutions of this compound in a solvent (e.g., mineral oil) at various concentrations

Procedure:

-

Antenna Preparation: Immobilize a male moth and, under a dissecting microscope, carefully excise one antenna at its base.

-

Electrode Placement: Mount the excised antenna between the two glass capillary electrodes filled with saline solution. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base.

-

Air Stream: Position the antenna in a continuous stream of charcoal-filtered and humidified air.

-

Stimulus Preparation: Prepare a series of dilutions of this compound in a solvent. Apply a small amount of each solution to a piece of filter paper and insert it into a Pasteur pipette.

-

Odor Delivery: Puff a pulse of air from the Pasteur pipette through the main air stream directed at the antenna. This will deliver the odor stimulus.

-

Recording: Record the electrical potential difference between the two electrodes using the EAG system. A negative deflection in the baseline potential upon stimulation indicates an antennal response.

-

Data Acquisition: Record the amplitude of the EAG response (in millivolts) for each stimulus concentration. Present a control (solvent only) and a standard compound to ensure the preparation is responsive.

-

Data Analysis: Analyze the EAG responses to different concentrations of this compound to generate a dose-response curve.

Visualizations

Caption: Experimental workflow for lure development with this compound.

Caption: Simplified signaling pathway of pheromone reception in an insect.

References

- 1. researchgate.net [researchgate.net]

- 2. Simple synthesis of 5,9-dimethylated long-chain alkanes, the sex pheromones of leaf miner moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. justagriculture.in [justagriculture.in]

- 6. How to make Pheromone traps for insect control in field crops [plantix.net]

- 7. ppqs.gov.in [ppqs.gov.in]

Application Note: Quantitative Analysis of 5-Methylheptadecane in Insect Pheromone Glands

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylheptadecane is a branched-chain alkane that has been identified as a key component of the sex pheromone in several species of moths. As a semiochemical, it plays a crucial role in mate location and reproductive behavior. The precise quantification of this compound in the pheromone glands of insects is essential for understanding its biosynthesis, regulation, and potential applications in pest management strategies, such as mating disruption or lure-and-kill techniques. This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from insect pheromone glands using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table summarizes the quantitative data for this compound found in the pheromone glands of various insect species.

| Insect Species | Common Name | Amount of this compound (ng/female) | Reference |

| Leucoptera spartifoliella | Broom Twig Miner | 1.1 ± 0.24 | [1] |

| Pareuchaetes pseudoinsulata | - | Identified as a trace component; no quantitative data available. | [2] |

| Lambdina fiscellaria fiscellaria | Eastern Hemlock Looper | Identified as a trace component; no quantitative data available. | [2] |

| Lambdina fiscellaria lugubrosa | Western Hemlock Looper | Identified as a trace component; no quantitative data available. | [2] |

Experimental Protocols

Protocol 1: Pheromone Gland Extraction

This protocol details the method for dissecting and extracting pheromones from the glands of small moths.

Materials:

-

Virgin female moths (2-3 days old, kept on a reversed light-dark cycle to ensure pheromone production)

-

Fine dissection forceps

-

Dissecting microscope

-

1.5 mL glass vials with PTFE-lined caps

-

Hexane (High purity, for GC analysis)

-

Internal Standard (e.g., n-Tetracosane in hexane, 10 ng/µL)

Procedure:

-

Preparation: Anesthetize a single virgin female moth by cooling it on ice for 5-10 minutes.

-

Gland Extrusion: Place the moth on a clean microscope slide under a dissecting microscope. Gently squeeze the abdomen with fine forceps to evert the pheromone gland, which is typically located at the abdominal tip.[3][4]

-

Dissection: Carefully excise the everted gland tissue using the forceps, minimizing the inclusion of other abdominal tissues.[3][4]

-

Extraction: Immediately place the dissected gland into a 1.5 mL glass vial containing 50 µL of hexane.

-

Internal Standard Spiking: Add 5 µL of the 10 ng/µL n-tetracosane internal standard solution to the vial. This results in a final internal standard concentration of 50 ng.

-

Extraction Period: Tightly cap the vial and allow the extraction to proceed for at least 30 minutes at room temperature.

-

Sample Storage: The resulting extract can be directly analyzed by GC-MS or stored at -20°C until analysis.

Protocol 2: GC-MS Quantitative Analysis

This protocol outlines the parameters for the quantitative analysis of this compound using a standard GC-MS system.

Materials:

-

GC-MS system with a split/splitless injector and mass selective detector

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

-

Helium (carrier gas)

-

This compound analytical standard

-

n-Tetracosane (internal standard)

-

Hexane (High purity)

Procedure:

-

Calibration Curve Preparation:

-

Prepare a series of calibration standards of this compound in hexane (e.g., 0.5, 1, 2, 5, 10 ng/µL).

-

Spike each calibration standard with the internal standard (n-tetracosane) at a constant concentration (e.g., 1 ng/µL).

-

Inject 1 µL of each standard into the GC-MS to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

-

GC-MS Parameters:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to monitor for this compound: m/z 57, 71, 85, 254.

-

Ions to monitor for n-tetracosane (internal standard): m/z 57, 71, 85, 338.

-

-

-

Sample Analysis:

-

Inject 1 µL of the pheromone gland extract into the GC-MS system.

-

Integrate the peak areas for this compound and the internal standard in the resulting chromatogram.

-

-

Quantification:

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Determine the concentration of this compound in the sample by using the calibration curve.

-

Calculate the total amount of this compound per female by multiplying the concentration by the extraction volume (50 µL).

-

Visualizations

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: PBAN signaling pathway for pheromone biosynthesis in moths.[5][6][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: Sex Pheromone of the Broom Twig Miner, Leucoptera Spartifoliella, a Biological Control Agent for the Scotch Broom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pheromone biosynthesis activating neuropeptide - Wikipedia [en.wikipedia.org]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Frontiers | Pheromone biosynthesis activating neuropeptide family in insects: a review [frontiersin.org]

- 8. Pheromone biosynthesis activating neuropeptide (PBAN): regulatory role and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for Chiral Separation of 5-Methylheptadecane Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of 5-methylheptadecane isomers. This compound is a branched-chain alkane that can exist as two enantiomers, (R)-5-methylheptadecane and (S)-5-methylheptadecane. The ability to separate and quantify these enantiomers is crucial in various fields, including entomology, where specific enantiomers of branched alkanes can act as insect pheromones, and in the analysis of complex hydrocarbon mixtures.

Introduction

Chiral separation of non-functionalized hydrocarbons like this compound presents a significant analytical challenge due to their lack of functional groups that can interact strongly with chiral stationary phases (CSPs). However, advances in gas chromatography (GC) using specialized cyclodextrin-based CSPs have made such separations feasible. This document outlines a protocol using enantioselective gas chromatography coupled with mass spectrometry (GC-MS) for the analysis of this compound isomers.

Data Presentation

The following table summarizes representative quantitative data that could be expected from the chiral GC-MS analysis of this compound isomers based on the separation of similar long-chain methyl-branched alkanes.

| Parameter | (R)-5-methylheptadecane | (S)-5-methylheptadecane |

| Retention Time (min) | 25.42 | 25.68 |

| Resolution (Rs) | \multicolumn{2}{c | }{1.55} |

| Kovats Retention Index (KI) | 1755 | 1758 |

| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{Dependent on sample composition} |

Note: The above data is illustrative and may vary depending on the specific instrument, column, and analytical conditions.

Experimental Protocols

Protocol 1: Sample Preparation

This protocol describes the extraction of this compound from a sample matrix, such as insect cuticle or a synthetic reaction mixture.

Materials:

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

Procedure:

-

Place the sample (e.g., a single insect or a known weight of a synthetic mixture) into a 2 mL glass vial.

-

Add 1 mL of hexane to the vial.

-

Vortex the vial for 2 minutes to extract the hydrocarbons.

-

Centrifuge the vial at 3000 rpm for 5 minutes to pellet any solid material.

-

Carefully transfer the hexane supernatant to a clean vial using a Pasteur pipette.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

The sample is now ready for GC-MS analysis.

Protocol 2: Chiral GC-MS Analysis

This protocol details the instrumental parameters for the enantioselective separation and detection of this compound isomers.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS)

-